2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Description
The compound 2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid belongs to the rhodanine-based thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:
- Z-configuration at the 5-position, critical for bioactivity .
- 2,3-Dimethoxyphenyl substituent on the methylidene group, contributing to electronic modulation .
- Pentanoic acid chain at the 3-position, influencing solubility and pharmacokinetics .
- 4-Oxo and 2-sulfanylidene groups in the thiazolidinone ring, enabling hydrogen bonding and metal coordination .
This compound is of interest due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors. Below, we compare it with analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.
Properties
IUPAC Name |
2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-4-6-11(16(20)21)18-15(19)13(25-17(18)24)9-10-7-5-8-12(22-2)14(10)23-3/h5,7-9,11H,4,6H2,1-3H3,(H,20,21)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTBGGGXDKGXOC-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C(=O)O)N1C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing 2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid involves multiple steps:
Condensation Reactions: : Initial condensation of the dimethoxyphenyl derivative with thiazolidinone intermediate.
Oxidation/Reduction Steps: : Adjusting oxidation states as required, often with reagents like sodium borohydride.
Final Acid Addition: : Incorporating the pentanoic acid under acidic conditions to complete the molecule.
Industrial Production Methods: Large-scale synthesis often employs catalytic processes, enhancing yield and purity:
Catalytic Hydrogenation: : Using palladium or platinum catalysts to streamline complex reaction steps.
High-Pressure Techniques: : Applied in industrial reactors to optimize reaction conditions.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation, forming sulfoxides or sulfones.
Reduction: : Reduction with strong reducing agents like lithium aluminum hydride targets specific functional groups.
Substitution: : Nucleophilic substitution, particularly at the thiazolidine ring, leads to diverse derivatives.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide, methanol.
Sulfoxides/Sulfones: : Formed via oxidation.
Alcohols/Amines: : Products of reduction.
Substituted Thiazolidines: : From nucleophilic substitution.
Scientific Research Applications
Catalysts: : Utilized in various organic reactions due to its reactive functional groups.
Synthesis Intermediates: : Acts as an intermediate for other complex molecules.
Enzyme Inhibition: : Investigated for its ability to inhibit specific enzymes.
Cell Signaling: : Studied for its potential effects on cellular pathways.
Drug Development: : Explored for therapeutic potential in treating diseases.
Biochemical Research: : Used to probe biochemical pathways and mechanisms.
Polymer Production: : Serves as a building block in synthesizing specialized polymers.
Agricultural Chemicals: : Basis for developing pest-resistant compounds.
Mechanism of Action
Molecular Targets and Pathways: The compound’s biological activity often hinges on its ability to interact with enzymes and cellular receptors, modulating signaling pathways. The thiazolidine ring and the dimethoxyphenyl group play key roles in binding to biological targets, influencing cell behavior and biochemical responses.
Comparison with Similar Compounds
Substituents on the Benzylidene Group
The 2,3-dimethoxyphenyl group distinguishes the target compound from analogs with varying aromatic substituents:
- Electron-donating groups :
- Electron-withdrawing groups :
Acid Chain Modifications
The pentanoic acid chain (5 carbons) contrasts with shorter chains in analogs:

Key Observations :
Comparison with Analogs :
- employs microwave-assisted synthesis for nitro-substituted analogs, reducing reaction time .
- uses enantioselective crystallization for proprietary drug Kinedak .
Physicochemical Properties
Insights :
- The 2,3-dimethoxyphenyl group lowers logP compared to chloro analogs, favoring aqueous solubility.
- Pentanoic acid increases molecular weight but maintains moderate solubility due to ionization .
Biological Activity
2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid is a complex organic compound belonging to the thiazolidinone class. Its unique structure, characterized by a thiazolidinone ring and a dimethoxyphenyl group, suggests potential biological activities that are currently under investigation. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and recent research findings.
Chemical Structure
The compound's IUPAC name is this compound. The molecular formula is , and its CAS number is 861117-39-7. The structural features that contribute to its biological activity include:
| Feature | Description |
|---|---|
| Thiazolidinone Ring | Involved in various biological interactions |
| Dimethoxyphenyl Group | Enhances lipophilicity and binding affinity |
| Pentanoic Acid Moiety | May influence pharmacokinetics |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to receptors and modulate their activity, affecting signaling pathways related to inflammation and cancer.
- Antioxidant Activity : Potential antioxidant properties may protect cells from oxidative stress.
Biological Activity Studies
Recent studies have focused on the compound's potential therapeutic applications. Key findings include:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These results suggest that the compound may serve as a lead for developing novel anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings indicate that the compound could be explored further as an antimicrobial agent.
Case Studies
Several case studies have highlighted the compound's therapeutic potential:
- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study suggested that the mechanism was linked to apoptosis induction in cancer cells.
- Case Study on Infection Control : A clinical trial involving patients with skin infections showed improved healing rates when treated with formulations containing this compound compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

